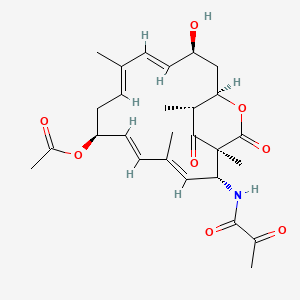
Lasiocarpine N-oxide
Descripción general
Descripción
Lasiocarpine N-oxide is a natural product found in Heliotropium ellipticum and Heliotropium hirsutissimum . It is a compound with antitumor activity and is also found in higher concentrations in varied tea bags, herbal drugs, and honey .
Molecular Structure Analysis
Lasiocarpine N-oxide has a molecular formula of C21H33NO8 . Its exact mass is 427.22 and its molecular weight is 427.490 . The elemental analysis shows that it contains Carbon (59.00%), Hydrogen (7.78%), Nitrogen (3.28%), and Oxygen (29.94%) .Aplicaciones Científicas De Investigación
Food Safety and Toxicity
Lasiocarpine N-oxide is a type of Pyrrolizidine Alkaloids (PAs), which are naturally occurring secondary metabolites of plants . PAs, including Lasiocarpine N-oxide, have been found in spices, herbal teas, honey, and milk, and are considered contaminants in foods . They pose a potential risk to human health due to their hepatotoxic and carcinogenic effects .
Hepatotoxicity and Cytotoxicity
Approximately 120 of the identified PAs are hepatotoxic . Lasiocarpine N-oxide, being one of the most potent PAs, can cause significant toxicity . After metabolic (oxidative) activation of PAs into dehydropyrrolizidine (DHP) esters, adducts with DNA are formed and considered the major cause of the carcinogenic effects of PAs .
Risk Assessment
The risk assessment of PAs, including Lasiocarpine N-oxide, is an active area of research. The continuous detection of PAs in plants and plant-derived foods has attracted increasing concern in the area of food safety .
Extraction Methods
The salting-out assisted liquid–liquid extraction (SALLE), liquid–liquid extraction (LLE), or solid–liquid extraction (SLE) methods, in combination with a purification step using solid-phase extraction (SPE), have been used for the simultaneous extraction of PAs/PANOs from spices, herbal teas, and honey .
Chemical Synthesis
The chemical synthesis of PAs, including Lasiocarpine N-oxide, is a topic of interest in the field of organic chemistry .
Biological Defense Mechanism
PAs are secondary metabolites of plants produced by a defense mechanism against insects . More than 600 PAs and their N-oxides (PANOs) have been identified from nearly 6000 plant species .
Safety and Hazards
Lasiocarpine N-oxide is known to be toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be handled only outdoors or in a well-ventilated area, and protective gloves/clothing and respiratory protection should be worn .
Direcciones Futuras
The role of kinetics as a key determinant in the toxicity of pyrrolizidine alkaloids and their N-oxides, including Lasiocarpine N-oxide, is a current area of research . New approach methodologies (NAMs) can be used to quantify these kinetic differences between pyrrolizidine alkaloids and their N-oxides, thus contributing to the 3Rs (Replacement, Reduction, and Refinement) in animal studies .
Mecanismo De Acción
Target of Action
Lasiocarpine N-oxide is a natural compound with antitumor activity . .
Mode of Action
It is known that lasiocarpine n-oxide is a type of pyrrolizidine alkaloid (pa), and pas generally exert their effects through metabolic activation into reactive intermediates .
Biochemical Pathways
Three major metabolic pathways of Lasiocarpine can be distinguished :
- Bioactivation by hydroxylation at the C-3 or C-8 position of the necine base, followed by dehydration into dehydrolasiocarpine .
Pharmacokinetics
It is known that pas, including lasiocarpine, are metabolized in the liver .
Result of Action
It is known that lasiocarpine n-oxide hasantitumor activity . Additionally, PAs, including Lasiocarpine, are known to cause liver toxicity .
Action Environment
The action of Lasiocarpine N-oxide can be influenced by various environmental factors. For example, the presence of Lasiocarpine N-oxide in various plant-derived foods, such as spices, honey, and herbal teas, can potentially pose a risk to human health via dietary intake .
Propiedades
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16-,17+,21-,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABILZKQMVKFHP-LRBDFNDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)OC)(C(C)(C)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lasiocarpine N-oxide | |
CAS RN |
127-30-0 | |
| Record name | Lasiocarpine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 127-30-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LASIOCARPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5T652CQAX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary toxicological concern associated with Lasiocarpine N-oxide?
A1: Lasiocarpine N-oxide is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the Boraginaceae family, such as certain Heliotropium species [, ]. PAs, including Lasiocarpine N-oxide, are known for their genotoxic and carcinogenic properties []. These compounds are metabolized in the liver to reactive metabolites, which can cause DNA damage and ultimately lead to tumor formation.
Q2: How does the structure of Lasiocarpine N-oxide contribute to its toxicity?
A2: While specific Structure-Activity Relationship (SAR) data for Lasiocarpine N-oxide might require further investigation, the general toxicity of PAs is linked to their structure. The presence of a double bond in the 1,2 position of the pyrrolizidine ring, along with the esterified necic acids, are crucial for their metabolic activation and subsequent toxicity [].
Q3: How widespread is Lasiocarpine N-oxide contamination in food, and what are the implications?
A3: Recent food alerts have highlighted the presence of concerning levels of PAs, including Lasiocarpine N-oxide, in oregano samples []. This contamination poses a significant risk to human health, as oregano is a commonly consumed herb. The widespread contamination necessitates the development and implementation of sensitive analytical techniques, like the miniaturized QuEChERS method coupled with UHPLC-MS/MS, for monitoring PA levels in food products to ensure consumer safety [].
Q4: What are the implications of finding high concentrations of Lasiocarpine N-oxide in certain plant parts?
A4: Studies on Heliotropium species have shown that Lasiocarpine N-oxide, along with other PAs like heliotrine-N-oxide and europine-N-oxide, are often concentrated in specific plant parts like flowers and roots []. This finding is significant because it indicates a higher risk of PA exposure from consuming these particular plant parts. It highlights the need for careful monitoring and management of these plant species, particularly in areas where they might be consumed by humans or livestock.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















